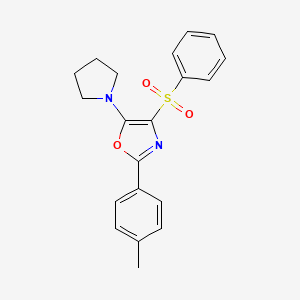

4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of sulfonyl, pyrrolidinyl, and oxazole groups

Preparation Methods

The synthesis of 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the oxazole core.

Addition of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the aromatic rings.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed, breaking down the oxazole ring or other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.

Scientific Research Applications

4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes or protein interactions.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.

Comparison with Similar Compounds

Similar compounds to 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole include other sulfonyl- and oxazole-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups or overall structure, leading to variations in their reactivity and applications. Examples of similar compounds include:

4-(Phenylsulfonyl)-2-(p-tolyl)oxazole: Lacks the pyrrolidinyl group, which may affect its biological activity.

5-(Pyrrolidin-1-yl)-2-(p-tolyl)oxazole: Lacks the phenylsulfonyl group, potentially altering its chemical reactivity.

4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole: Lacks the p-tolyl group, which may influence its interactions with biological targets.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of the specific structure of this compound in its various uses.

Biological Activity

4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of sulfonyl, pyrrolidinyl, and oxazole groups. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the oxazole ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the phenylsulfonyl group : Sulfonylation reactions using sulfonyl chlorides.

- Attachment of the pyrrolidinyl group : Nucleophilic substitution reactions.

- Addition of the p-tolyl group : Friedel-Crafts alkylation or acylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The exact mechanism may vary depending on the target, but it generally involves:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.

- Receptor Modulation : Altering receptor functions which can lead to various physiological responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives from the oxazole family have shown promising results in inhibiting tumor growth in various cancer models. In one study, a related compound demonstrated an EC50 of 270 nM against human colorectal cancer cells and showed 63% tumor growth inhibition in xenograft models .

Analgesic Properties

Studies have also explored the analgesic potential of oxazole derivatives. In pharmacological tests such as the writhing test and hot plate test, certain derivatives exhibited significant analgesic effects, suggesting a potential role for this compound in pain management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring can significantly impact potency and selectivity against various biological targets. For example:

| Compound | EC50 (nM) | GI50 (nM) | Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | 270 | 229 | Anticancer |

| Related Compound B | TBD | TBD | Analgesic |

Case Studies

- Oxazolones in Pain Management : A series of new oxazolone compounds were synthesized and tested for analgesic activity, revealing that modifications at specific positions enhanced their efficacy while maintaining low toxicity profiles .

- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that certain derivatives could inhibit tumor growth significantly, providing a basis for further development as anticancer agents .

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-15-9-11-16(12-10-15)18-21-19(20(25-18)22-13-5-6-14-22)26(23,24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVRPMLJJZWNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.